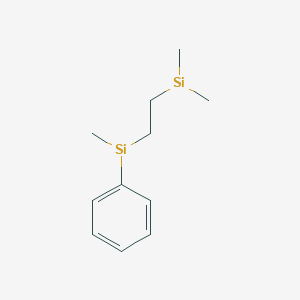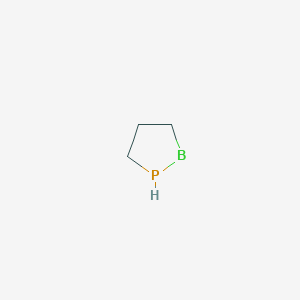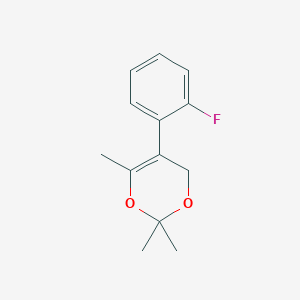![molecular formula C10H19ClO3 B15163298 Ethyl [(6-chlorohexyl)oxy]acetate CAS No. 143165-50-8](/img/structure/B15163298.png)
Ethyl [(6-chlorohexyl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [(6-chlorohexyl)oxy]acetate is an organic compound with the molecular formula C10H19ClO3 It is a derivative of acetic acid and features a chlorohexyl group attached to an ethoxyacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(6-chlorohexyl)oxy]acetate typically involves the reaction of 6-chlorohexanol with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 6-chlorohexanol is replaced by the ethoxyacetate group.
Reaction Conditions:
Reagents: 6-chlorohexanol, ethyl bromoacetate, sodium hydride or potassium carbonate
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [(6-chlorohexyl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents like ethanol or methanol
Major Products Formed
Oxidation: Formation of 6-chlorohexanoic acid or 6-chlorohexanal
Reduction: Formation of 6-chlorohexanol
Substitution: Formation of 6-aminohexyl acetate or 6-thiohexyl acetate
Wissenschaftliche Forschungsanwendungen
Ethyl [(6-chlorohexyl)oxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl [(6-chlorohexyl)oxy]acetate depends on its specific application. In general, the compound can interact with biological molecules through its functional groups, leading to various biochemical effects. The chloro group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis to release active metabolites.
Vergleich Mit ähnlichen Verbindungen
Ethyl [(6-chlorohexyl)oxy]acetate can be compared with other similar compounds such as:
Ethyl chloroacetate: Similar ester structure but lacks the chlorohexyl group.
6-chlorohexanol: Contains the chlorohexyl group but lacks the ester functionality.
Ethyl bromoacetate: Similar ester structure but contains a bromo group instead of a chloro group.
Eigenschaften
CAS-Nummer |
143165-50-8 |
|---|---|
Molekularformel |
C10H19ClO3 |
Molekulargewicht |
222.71 g/mol |
IUPAC-Name |
ethyl 2-(6-chlorohexoxy)acetate |
InChI |
InChI=1S/C10H19ClO3/c1-2-14-10(12)9-13-8-6-4-3-5-7-11/h2-9H2,1H3 |
InChI-Schlüssel |
AVRKFBSWMUDISA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COCCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene](/img/structure/B15163218.png)
![Propanoic acid, 3-[bis(1-methylethyl)phosphino]-, methyl ester](/img/structure/B15163219.png)
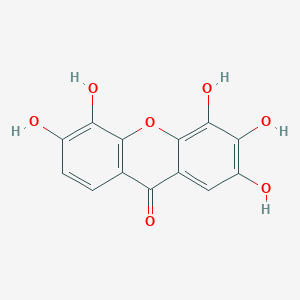
![2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)-](/img/structure/B15163226.png)

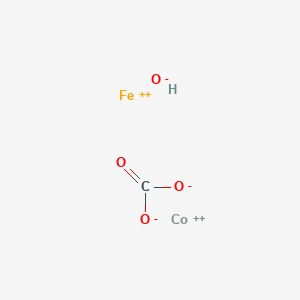

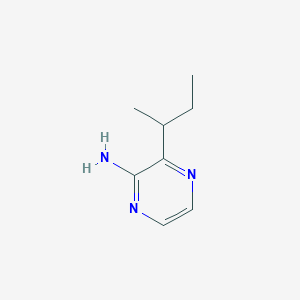
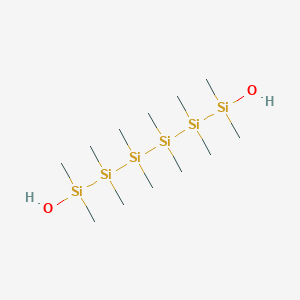
![2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B15163264.png)
![3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B15163267.png)
